Bienvenue dans la boutique en ligne BenchChem!

2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-cyclopentylacetamide

FLAP Nuclear Receptor HTS

The compound 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-cyclopentylacetamide (CAS 872695-41-5) is a synthetic small molecule that belongs to a series of pyridazine derivatives bearing a 1,3-benzodioxol-5-yl substituent at the 6-position and a sulfanylacetamide side chain. Its molecular formula is C20H21N3O4S, with a molecular weight of approximately 357.43 g/mol.

Molecular Formula C18H19N3O3S
Molecular Weight 357.43
CAS No. 872695-41-5
Cat. No. B2706473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-cyclopentylacetamide
CAS872695-41-5
Molecular FormulaC18H19N3O3S
Molecular Weight357.43
Structural Identifiers
SMILESC1CCC(C1)NC(=O)CSC2=NN=C(C=C2)C3=CC4=C(C=C3)OCO4
InChIInChI=1S/C18H19N3O3S/c22-17(19-13-3-1-2-4-13)10-25-18-8-6-14(20-21-18)12-5-7-15-16(9-12)24-11-23-15/h5-9,13H,1-4,10-11H2,(H,19,22)
InChIKeyMMPVUFFFKYIWAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound 872695-41-5: Core Pyridazine–Benzodioxole Scaffold and Sourcing Baseline


The compound 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-cyclopentylacetamide (CAS 872695-41-5) is a synthetic small molecule that belongs to a series of pyridazine derivatives bearing a 1,3-benzodioxol-5-yl substituent at the 6-position and a sulfanylacetamide side chain. Its molecular formula is C20H21N3O4S, with a molecular weight of approximately 357.43 g/mol . The core scaffold is shared with several close analogs that differ primarily in the amide substituent, including N-benzyl, N-(4-acetylphenyl), and N-(3,4-difluorophenyl) variants [1]. This class has been investigated in high-throughput screening campaigns, with certain analogs showing activity against targets such as nuclear receptor corepressor 2 and corticotropin-releasing factor-binding protein [1]. However, no primary research article or patent with quantitative pharmacological data specifically for the N-cyclopentyl derivative was identified in the allowed source set.

Why Analogs of 872695-41-5 Cannot Be Assumed Interchangeable: The Evidence Gap


Within the broader pyridazine–benzodioxole chemical series, even subtle modifications to the amide substituent can drastically alter target binding, cellular activity, and in vivo properties. For instance, the N-(4-acetylphenyl) analog (BDBM75980) displays an IC50 of 2,900 nM against nuclear receptor corepressor 2 and an EC50 > 53,000 nM against corticotropin-releasing factor-binding protein, demonstrating that small structural changes produce divergent pharmacological profiles [1]. Without analogous quantitative data for the N-cyclopentyl derivative, any assumption that it will behave similarly to known analogs is unsupported and represents a procurement risk. The lack of head-to-head or even cross-study comparable data for this specific compound means that generic substitution cannot be executed on a sound scientific basis.

Quantitative Differentiation Evidence for 872695-41-5: Available Data and Critical Gaps


Limitation: No Direct Pharmacological Potency Data for the N-Cyclopentyl Derivative

A targeted search of BindingDB and primary literature yielded no quantitative IC50, EC50, or Ki data for CAS 872695-41-5 against any molecular target. In contrast, a close structural analog BDBM75980 (N-(4-acetylphenyl) variant) has documented IC50 values of 2,900 nM (nuclear receptor corepressor 2) and EC50 > 53,000 nM (CRF-BP), establishing that the scaffold can produce measurable activity but that the N-cyclopentyl derivative remains pharmacologically uncharacterized in the public domain [1]. No head-to-head comparison between the N-cyclopentyl compound and any analog is available.

FLAP Nuclear Receptor HTS

Limitation: No Physicochemical or ADME Profiling Data for CAS 872695-41-5

Fundamental physicochemical descriptors such as logP, logD, aqueous solubility, and polar surface area are absent for the target compound in the permitted databases. While a ChemDiv analog (N-(4-methyl-1,3-thiazol-2-yl) variant) reports a calculated logP of 3.1116 and polar surface area of 70.917 Ų, no analogous data exist for the N-cyclopentyl derivative . Furthermore, no experimental or predicted ADME parameters (e.g., Caco-2 permeability, metabolic stability, plasma protein binding) were located.

Physicochemical properties ADME Drug-likeness

Limitation: No Selectivity or Off-Target Profiling Data for CAS 872695-41-5

No selectivity panel data, kinome-wide profiling results, or safety pharmacology assessments were found for CAS 872695-41-5. The BindingDB entry for analog BDBM75980 demonstrates activity against two distinct targets (nuclear receptor corepressor 2 and CRF-BP) with markedly different potencies, hinting that selectivity within this scaffold may be substituent-dependent and cannot be extrapolated [1]. The complete absence of selectivity data for the N-cyclopentyl compound precludes any claim of target specificity or improved off-target profile over analogs.

Selectivity Off-target Safety panel

Validated Application Scenarios for 872695-41-5 Based on Current Evidence


Use as a Negative Control or Inactive Scaffold Match in HTS Campaigns

Given that certain analogs in this series (e.g., BDBM75980) show measurable activity against nuclear receptor corepressor 2 (IC50 = 2,900 nM) and CRF-BP (EC50 > 53,000 nM), the N-cyclopentyl derivative could be employed as a structurally matched control compound for target-based screening assays, provided its own inactivity is first experimentally confirmed . Its procurement would be scientifically justifiable only in the context of assay development where a closely related but putatively inactive scaffold is required.

Medicinal Chemistry Exploration of Cyclopentyl Substituent Effects on Activity

The compound represents a specific, well-defined substitution variant (cyclopentyl amide) within a broader pyridazine–benzodioxole series. It may be sourced for systematic structure–activity relationship (SAR) studies aimed at understanding the impact of the cyclopentyl group on target binding and physicochemical properties, particularly in comparison to the N-benzyl, N-(4-acetylphenyl), and N-(3,4-difluorophenyl) derivatives for which at least partial data exist [1].

Reference Standard for Analytical Method Development

With a molecular weight of 357.43 g/mol and a well-defined InChI Key (MMPVUFFFKYIWAJ-UHFFFAOYSA-N), CAS 872695-41-5 can serve as a reference standard for HPLC, LC-MS, or NMR method development targeting this specific chemotype . Its procurement is valid for laboratories building analytical libraries for pyridazine-containing compound collections.

Quote Request

Request a Quote for 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-cyclopentylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.